molecular formula C3H4BNO2S B1592062 Thiazol-2-ylboronic acid CAS No. 389630-95-9

Thiazol-2-ylboronic acid

Cat. No. B1592062
M. Wt: 128.95 g/mol
InChI Key: JWUGKJKBCKJFOU-UHFFFAOYSA-N
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Description

Thiazol-2-ylboronic acid is a chemical compound with the molecular formula C3H4BNO2S . It has a molecular weight of 128.95 g/mol . The IUPAC name of thiazol-2-ylboronic acid is 1,3-thiazol-2-ylboronic acid . The InChI of thiazol-2-ylboronic acid is InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H .


Molecular Structure Analysis

The molecular structure of Thiazol-2-ylboronic acid consists of a five-membered thiazole ring attached to a boronic acid group . The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

Thiazol-2-ylboronic acid has a molecular weight of 128.95 g/mol . The InChI of thiazol-2-ylboronic acid is InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H . More detailed physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved resources.

Scientific Research Applications

  • Sensing Applications

    • Field : Chemistry
    • Application Summary : Boronic acids, including Thiazol-2-ylboronic acid, are increasingly utilized in various sensing applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
    • Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Biological Activities

    • Field : Medicinal Chemistry
    • Application Summary : Thiazoles, including Thiazol-2-ylboronic acid, have been found to exhibit diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
    • Methods of Application : The methods of application vary depending on the specific biological activity being targeted. For example, they might be administered orally or topically, or used in laboratory experiments .
    • Results : Thiazoles have shown promising results in various biological applications, with lesser side effects .
  • Self-Healing Polymers

    • Field : Material Science
    • Application Summary : Boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to polymeric materials .
    • Methods of Application : These materials relieve external stress and restore their original mechanical properties after extreme damage via dynamic covalent bonding in the polymeric structure or the reversible association of supramolecular motifs .
    • Results : The use of boronic acids, including Thiazol-2-ylboronic acid, in the creation of self-healing polymers has shown promising results .
  • Preparation of Arylbenzoxazoles

    • Field : Organic Chemistry
    • Application Summary : Thiazol-2-ylboronic acid can be used as a reactant in the preparation of arylbenzoxazoles, which are potent and selective receptor-β ligands .
    • Methods of Application : The specific methods of application would depend on the exact experimental procedures used for the synthesis of arylbenzoxazoles .
    • Results : The use of Thiazol-2-ylboronic acid in the preparation of arylbenzoxazoles has been successful .
  • Therapeutic Applications

    • Field : Medicinal Chemistry
    • Application Summary : Boronic acids, including Thiazol-2-ylboronic acid, have diverse applications in therapy. They are most relevant as anticancer, antibacterial, and antiviral agents and as sensors or delivery systems .
    • Methods of Application : The methods of application vary depending on the specific therapeutic application being targeted .
    • Results : Boronic acids have shown promising results in various therapeutic applications .
  • Preparation of Arylbenzoxazoles
    • Field : Organic Chemistry
    • Application Summary : Thiazol-2-ylboronic acid can be used as a reactant in the preparation of arylbenzoxazoles, which are potent and selective receptor-β ligands .
    • Methods of Application : The specific methods of application would depend on the exact experimental procedures used for the synthesis of arylbenzoxazoles .
    • Results : The use of Thiazol-2-ylboronic acid in the preparation of arylbenzoxazoles has been successful .

Future Directions

Thiazole compounds, including Thiazol-2-ylboronic acid, have shown potential in various fields such as chemical biology, supramolecular chemistry, and biomedical applications . The development of new chemistries using boron, like boronic acid, is an emerging field with infinite potentiality .

properties

IUPAC Name

1,3-thiazol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUGKJKBCKJFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CS1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621114
Record name 1,3-Thiazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazol-2-ylboronic acid

CAS RN

389630-95-9
Record name 1,3-Thiazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NVĂN TÚ - grad.hcmut.edu.vn
… and vinyl boronic acid derivatives were also active and desired products were achieved in reasonable yields, wherein the trifluoromethylation reaction of benzo[d]thiazol2-ylboronic acid …
Number of citations: 3 www.grad.hcmut.edu.vn
J Li, Y An, J Li, S Yang, W Wu, H Jiang - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
… Strikingly, synthetically attractive heterocyclic arylboronic acids, such as pyridin-4-ylboronic acid, thiophen-2-ylboronic acid and benzo[d]thiazol-2-ylboronic acid, all participated in this …
Number of citations: 16 pubs.rsc.org

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